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Compound of Interest

Compound Name:
1,4,6,7-Tetrahydropyrano[4,3-

c]pyrazole-3-carboxylic acid

Cat. No.: B1358677 Get Quote

In the dynamic field of oncology drug discovery, the quest for novel scaffolds with potent and

selective anticancer activity is perpetual. Among the myriad of heterocyclic compounds,

pyranopyrazoles have emerged as a promising class of molecules, demonstrating significant

cytotoxic effects against a range of cancer cell lines.[1][2] This guide provides a comparative

analysis of the anticancer activity of different pyranopyrazole derivatives, supported by

experimental data and methodological insights to aid researchers in this domain.

The unique fused ring structure of pyranopyrazoles confers a broad spectrum of

pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably,

anticancer effects.[1][2] Their mechanism of action is often multifaceted, with various

derivatives reported to interact with critical cellular targets such as tubulin, epidermal growth

factor receptor (EGFR), and cyclin-dependent kinases (CDKs), thereby disrupting cell cycle

progression and inducing apoptosis.[3][4][5][6]

Comparative Anticancer Activity of Selected
Pyranopyrazole Derivatives
To illustrate the therapeutic potential of this scaffold, we will compare the in vitro anticancer

activity of a selection of recently synthesized pyranopyrazole derivatives against common

human cancer cell lines. The data, summarized in the table below, is derived from various

studies and highlights the structure-activity relationships that govern their cytotoxic potency.
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Derivative
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM) Reference

Compound 5f
MCF-7

(Breast)
5.8 5-Fluorouracil - [1]

HeLa

(Cervical)
9.8 5-Fluorouracil - [1]

PC-3

(Prostate)
- 5-Fluorouracil - [1]

Compound 1
HepG2

(Liver)
0.63 Erlotinib 10.6 [7]

Compound 4
HepG2

(Liver)
0.31 Erlotinib 10.6 [7]

Compound 8
HepG2

(Liver)
0.45 Erlotinib 10.6 [7]

Compound

11

HepG2

(Liver)
0.63 Erlotinib 10.6 [7]

Compound

12

HepG2

(Liver)
0.71 Erlotinib 10.6 [7]

Compound

15

HepG2

(Liver)
0.52 Erlotinib 10.6 [7]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of

50% of the cancer cells. A lower IC50 value indicates higher potency. Direct comparison of

absolute IC50 values across different studies should be done with caution due to potential

variations in experimental conditions.

The data clearly indicates that pyranopyrazole derivatives can exhibit potent anticancer activity,

in some cases surpassing that of established chemotherapeutic agents. For instance, several

derivatives showed significantly higher potency against the HepG2 liver cancer cell line

compared to the EGFR inhibitor, Erlotinib.[7] The substitutions on the pyranopyrazole core play

a crucial role in determining the efficacy and selectivity of these compounds.
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Mechanistic Insights: Targeting Key Cancer
Pathways
The anticancer effects of pyranopyrazole derivatives are often attributed to their ability to

interfere with essential cellular processes. Many of these compounds have been identified as

inhibitors of key enzymes and proteins that are dysregulated in cancer.

For example, molecular docking studies have suggested that some pyranopyrazole derivatives

can bind to the ATP-binding site of EGFR, a receptor tyrosine kinase that is frequently

overexpressed in various cancers and plays a pivotal role in cell proliferation, survival, and

metastasis.[8] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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